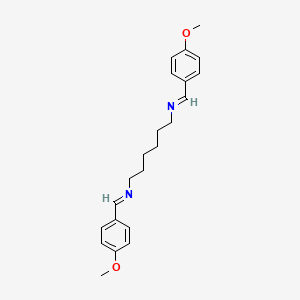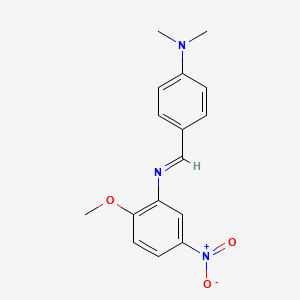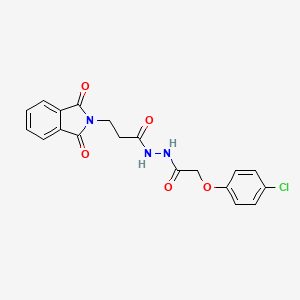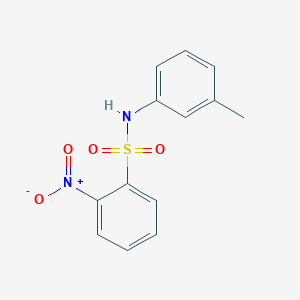
N,N'-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is a Schiff base compound formed by the condensation reaction of hexane-1,6-diamine with 4-methoxy-benzaldehyde. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can be synthesized through a condensation reaction between hexane-1,6-diamine and 4-methoxy-benzaldehyde in a methanol solution. The reaction typically involves mixing equimolar amounts of the two reactants in methanol and allowing the mixture to react at room temperature for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hexane-1,6-diamine and 4-methoxy-benzaldehyde.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of advanced materials and as an intermediate in the production of dyes and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, disrupting their normal function and leading to antibacterial or anticancer effects. The compound’s methoxy groups and imine linkages play a crucial role in its binding affinity and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis-(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine: Another Schiff base with similar antibacterial properties.
N,N’-Bis-(4-methoxy-benzylidene)hydrazine: A related compound with similar structural features and reactivity.
Uniqueness
N,N’-Bis-(4-methoxy-benzylidene)-hexane-1,6-diamine is unique due to its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its hexane-1,6-diamine backbone provides flexibility and enhances its binding properties compared to other similar Schiff bases.
Propiedades
Número CAS |
72534-69-1 |
|---|---|
Fórmula molecular |
C22H28N2O2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-N-[6-[(4-methoxyphenyl)methylideneamino]hexyl]methanimine |
InChI |
InChI=1S/C22H28N2O2/c1-25-21-11-7-19(8-12-21)17-23-15-5-3-4-6-16-24-18-20-9-13-22(26-2)14-10-20/h7-14,17-18H,3-6,15-16H2,1-2H3 |
Clave InChI |
SFJWQGWNZNTHEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=NCCCCCCN=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11701007.png)
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
![(5Z)-3-[(dibutylamino)methyl]-5-[4-(diethylamino)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11701035.png)

![2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)phenol](/img/structure/B11701047.png)

![(4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701057.png)
![3-Methoxy-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11701064.png)
![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11701071.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B11701073.png)
![3-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11701080.png)
![N-[1-({[3-(acetylamino)anilino]carbothioyl}amino)-2,2,2-trichloroethyl]-4-methoxybenzamide](/img/structure/B11701083.png)
